A Technical Guide to 2-Cyano-6-fluorophenylboronic acid: Properties, Applications, and Protocols
A Technical Guide to 2-Cyano-6-fluorophenylboronic acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorophenylboronic acid is a highly functionalized synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a strongly electronegative fluorine atom ortho to the boronic acid moiety, imparts distinct reactivity and makes it a valuable reagent for introducing complex fluorinated aryl motifs into target molecules. This guide provides an in-depth overview of its chemical properties, primary applications in palladium-catalyzed cross-coupling reactions, and detailed experimental protocols for its use.
Core Chemical and Physical Properties
2-Cyano-6-fluorophenylboronic acid is a solid at room temperature.[2][3] While specific data for melting point, boiling point, and density are not consistently reported in public literature, likely due to decomposition at elevated temperatures, its other core properties are well-documented.[4] The compound is typically stored at ambient temperature or under refrigerated conditions at -20°C for long-term stability.[3]
| Property | Data | Reference |
| IUPAC Name | (2-cyano-6-fluorophenyl)boronic acid | [2][3] |
| CAS Number | 656235-44-8 | [3][5][6] |
| Molecular Formula | C₇H₅BFNO₂ | [2][3][5] |
| Molecular Weight | 164.93 g/mol | [2] |
| Physical Form | Solid | [2][3] |
| Typical Purity | ≥96% | [2][3] |
| Canonical SMILES | N#CC1=CC=CC(F)=C1B(O)O | [2] |
| InChI Key | PPLSIVNRHUSMMC-UHFFFAOYSA-N | [2][3] |
Reactivity and Applications in Synthesis
The primary utility of 2-Cyano-6-fluorophenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction .[7] This palladium-catalyzed cross-coupling is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures that form the core of many pharmaceutical agents and functional materials.[7][8]
The Suzuki-Miyaura Coupling
The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond.[7] The ortho-fluoro and cyano substituents on 2-Cyano-6-fluorophenylboronic acid can modulate the electronic properties and steric environment of the molecule, influencing reaction rates and selectivity.
The Challenge of Protodeboronation
A significant challenge when using ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under the basic conditions required for the Suzuki coupling.[9] This decomposition pathway competes with the desired cross-coupling, reducing product yield.
To overcome this, modern protocols employ highly active palladium precatalysts (often featuring bulky, electron-rich phosphine ligands) that promote a rapid rate of cross-coupling, which outpaces the rate of protodeboronation.[10] The choice of base and solvent is also critical to minimize this unwanted side reaction.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section details a representative protocol for the Suzuki-Miyaura cross-coupling of 2-Cyano-6-fluorophenylboronic acid with a generic aryl bromide. This method is adapted from established procedures for unstable ortho-substituted boronic acids.
Reaction Scheme:
Materials:
-
Aryl Bromide (Ar-Br) (1.0 mmol, 1.0 equiv)
-
2-Cyano-6-fluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and 2-Cyano-6-fluorophenylboronic acid (1.5 mmol).
-
Catalyst Addition: Add the palladium precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vial with a septum and carefully purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (2 mL) via syringe.
-
Base Addition: Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions are often complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction with water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to form the product and regenerate the catalyst.
Experimental Workflow for Cross-Coupling
The following diagram outlines the key steps in the laboratory procedure for performing the Suzuki-Miyaura coupling.
Safety and Handling
2-Cyano-6-fluorophenylboronic acid is classified as harmful and an irritant.[2]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Precautions: Handle in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid formation of dust and inhalation.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. usbio.net [usbio.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (2-Cyano-6-fluorophenyl)boronic acid | 656235-44-8 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. aobchem.com [aobchem.com]
- 6. 656235-44-8|(2-Cyano-6-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
